molecular formula C6H6N2O2 B1361628 3-Methyl-5-nitropyridine CAS No. 6960-20-9

3-Methyl-5-nitropyridine

Cat. No.: B1361628
CAS No.: 6960-20-9
M. Wt: 138.12 g/mol
InChI Key: OQWXZZCTJZOSGH-UHFFFAOYSA-N
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Description

3-Methyl-5-nitropyridine is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridine, characterized by the presence of a methyl group at the third position and a nitro group at the fifth position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

3-Methyl-5-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate for certain oxidoreductases, which catalyze the reduction of the nitro group to an amino group. This interaction is crucial for the synthesis of amino derivatives that are important in medicinal chemistry .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These threshold effects highlight the importance of dosage optimization in experimental settings to minimize potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway involves the reduction of the nitro group to an amino group, catalyzed by nitroreductases. This reduction is followed by further modifications, such as acetylation or conjugation, which enhance the compound’s solubility and excretion. These metabolic transformations can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration. Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can modulate gene expression and chromatin structure. The subcellular localization of this compound is a key factor in its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitropyridine can be synthesized through the nitration of 3-methylpyridine. The nitration process involves the reaction of 3-methylpyridine with nitric acid in the presence of sulfuric acid as a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 3-Methyl-5-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 3-Carboxy-5-nitropyridine.

Scientific Research Applications

3-Methyl-5-nitropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 3-Methyl-5-nitropyridine: The presence of both the methyl and nitro groups in this compound provides a unique combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-2-6(8(9)10)4-7-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWXZZCTJZOSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290585
Record name 3-METHYL-5-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6960-20-9
Record name 6960-20-9
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Record name 3-METHYL-5-NITROPYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 3-Methyl-5-nitropyridine in material science?

A1: Research indicates that this compound serves as a valuable precursor in synthesizing monomers for polyimide production [, ]. For example, it can be reacted with bisphenol A to yield 2,2’-bis [4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane, a diamine monomer. [] This monomer can subsequently undergo polymerization with various aromatic dianhydride monomers to produce polyimides. []

Q2: What are the characteristics of polyimides derived from this compound?

A2: Polyimides synthesized using this compound derived monomers demonstrate desirable thermal and mechanical properties. [] Studies reveal that these polyimide films exhibit a glass transition temperature (Tg) ranging from 236-300°C, indicating excellent thermal stability. [] Furthermore, they possess notable mechanical strength, with tensile strength ranging from 72-90MPa and a tensile modulus between 1.8-2.4Pa. []

Q3: Can this compound be utilized in the synthesis of other organic compounds?

A3: Yes, this compound serves as a starting material for synthesizing various organic compounds. For instance, it can be converted to 2-[3′-(Trifluoromethyl)anilino]-5-hydroxynicotinic acid through a multi-step synthesis involving intermediates like 5-amino-2-chloro-3-methylpyridine and 2-chloro-5-hydroxynicotinic acid. []

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